5-(3-bromophenyl)-3-hydroxy-1-(4-methylbenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a pyrrolone core structure This compound features a bromophenyl group, a hydroxy group, a methylphenylmethyl group, and a phenyl group, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate bromophenyl and methylphenylmethyl precursors with a pyrrolone intermediate under controlled conditions. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the bromophenyl group yields phenyl derivatives .
Scientific Research Applications
5-(3-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(3-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL BENZENESULFONAMIDE: A pyrazoline derivative with similar structural features and biological activities.
HYDRAZINE-COUPLED PYRAZOLE DERIVATIVES: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
5-(3-BROMOPHENYL)-3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H20BrNO2 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-[(4-methylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20BrNO2/c1-16-10-12-17(13-11-16)15-26-22(19-8-5-9-20(25)14-19)21(23(27)24(26)28)18-6-3-2-4-7-18/h2-14,22,27H,15H2,1H3 |
InChI Key |
YUUSGJHEVSZURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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